H-DL-Val-DL-Pro-DL-Pro-DL-Pro-DL-Val-DL-Pro-DL-Pro-DL-Arg-DL-Arg-DL-Arg-OH
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Overview
Description
The compound H-DL-Val-DL-Pro-DL-Pro-DL-Pro-DL-Val-DL-Pro-DL-Pro-DL-Arg-DL-Arg-DL-Arg-OH is a synthetic peptide composed of a sequence of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Val-DL-Pro-DL-Pro-DL-Pro-DL-Val-DL-Pro-DL-Pro-DL-Arg-DL-Arg-DL-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of This compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
H-DL-Val-DL-Pro-DL-Pro-DL-Pro-DL-Val-DL-Pro-DL-Pro-DL-Arg-DL-Arg-DL-Arg-OH: can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions may involve the replacement of specific amino acid residues with other functional groups or amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: N,N’-diisopropylcarbodiimide (DIC) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds between cysteine residues, while reduction may lead to the cleavage of these bonds.
Scientific Research Applications
H-DL-Val-DL-Pro-DL-Pro-DL-Pro-DL-Val-DL-Pro-DL-Pro-DL-Arg-DL-Arg-DL-Arg-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of H-DL-Val-DL-Pro-DL-Pro-DL-Pro-DL-Val-DL-Pro-DL-Pro-DL-Arg-DL-Arg-DL-Arg-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
H-DL-Val-DL-Pro-DL-Pro-DL-Pro-DL-Val-DL-Pro-DL-Pro-DL-Arg-DL-Arg-DL-Arg-OH: can be compared with other similar peptides, such as:
H-DL-Val-DL-Pro-DL-Pro-DL-Pro-DL-Val-DL-Pro-DL-Pro-DL-Lys-DL-Lys-DL-Lys-OH: This peptide has lysine residues instead of arginine, which may affect its binding properties and biological activity.
H-DL-Val-DL-Pro-DL-Pro-DL-Pro-DL-Val-DL-Pro-DL-Pro-DL-His-DL-His-DL-His-OH: This peptide contains histidine residues, which can influence its pH sensitivity and metal-binding properties.
The uniqueness of This compound lies in its specific amino acid sequence, which determines its structure, stability, and interactions with molecular targets.
Properties
IUPAC Name |
2-[[2-[[2-[[1-[1-[2-[[1-[1-[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H91N19O11/c1-29(2)39(54)48(80)71-27-11-19-37(71)47(79)70-26-10-18-36(70)45(77)69-25-9-17-35(69)44(76)67-40(30(3)4)49(81)72-28-12-20-38(72)46(78)68-24-8-16-34(68)43(75)65-32(14-6-22-62-52(57)58)41(73)64-31(13-5-21-61-51(55)56)42(74)66-33(50(82)83)15-7-23-63-53(59)60/h29-40H,5-28,54H2,1-4H3,(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,82,83)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEHBKGSNFLJSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H91N19O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1170.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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